
5-Methoxy-4,6-dimethylpyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is a heterocyclic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring substituted with methoxy, dimethyl, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol can be achieved through several methods. One common approach involves the reaction of 4,6-dimethylpyrimidine-2-thiol with methoxy-containing reagents under specific conditions. For instance, the electrochemical synthesis method involves the anodic oxidation of hydroquinone derivatives in the presence of 4,6-dimethylpyrimidine-2-thiol . This method yields high-purity products and is efficient in terms of reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4,6-dimethylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiol group.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methanol and acetyl acetone . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various quinone derivatives, while nucleophilic substitution can produce different substituted pyrimidine compounds .
Scientific Research Applications
5-Methoxy-4,6-dimethylpyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential antimicrobial and anticancer properties of its derivatives.
Mechanism of Action
The mechanism of action of 5-Methoxy-4,6-dimethylpyrimidine-2-thiol involves its interaction with molecular targets such as enzymes and DNA. The thiol group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Lacks the methoxy group but shares similar chemical properties.
2,4-Dihydroxy-5,6-dimethylpyrimidine: Contains hydroxyl groups instead of methoxy and thiol groups.
2-Pyrimidinamine, 4,6-dimethyl-: Contains an amino group instead of a thiol group.
Uniqueness
5-Methoxy-4,6-dimethylpyrimidine-2-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications .
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-methoxy-4,6-dimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(10-3)5(2)9-7(11)8-4/h1-3H3,(H,8,9,11) |
InChI Key |
JLLOJQRHPKCQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


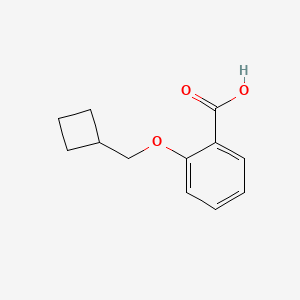
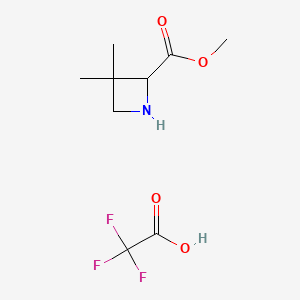
![tert-butyl N-[(2R,3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13450386.png)
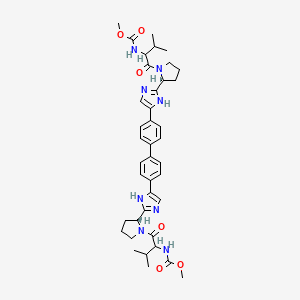
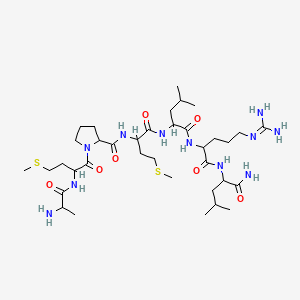

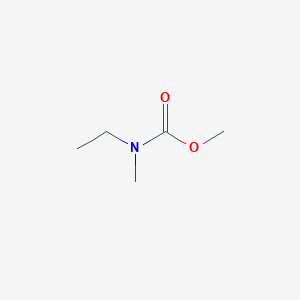
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
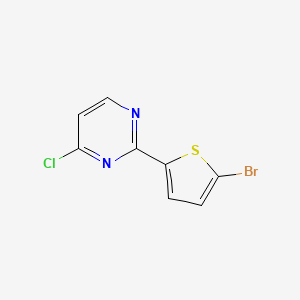


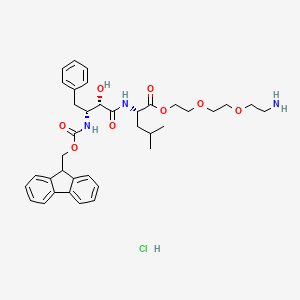
amino}-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B13450437.png)
![(1R,3S)-2,2-Dimethyl-3-[(1Z)-3,3,3-trifluoro-1-propen-1-yl]cyclopropanecarboxylic Acid](/img/structure/B13450444.png)
